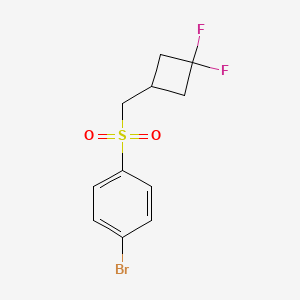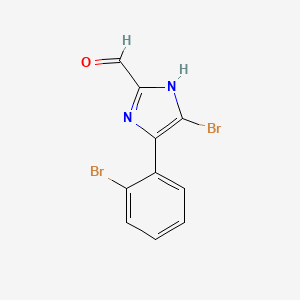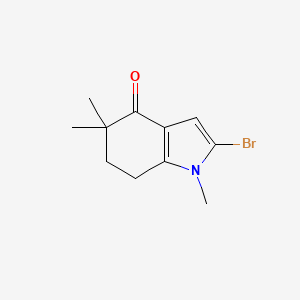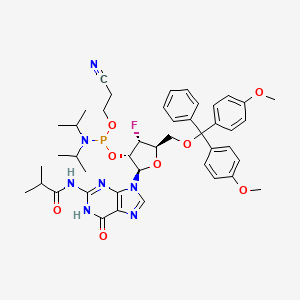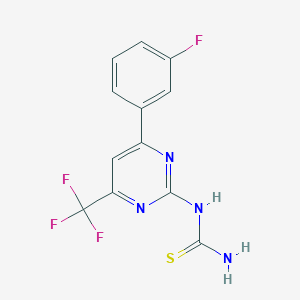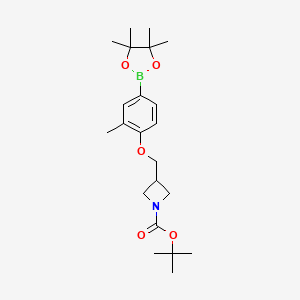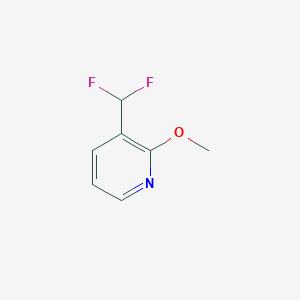
3-(Difluoromethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-2-methoxypyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and enhanced biological activity, making such compounds valuable in medicinal chemistry and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methoxypyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents. This process can be achieved through various catalytic and non-catalytic methods. For instance, the use of difluoromethyl sulfonium salts as difluoromethyl radical sources in the presence of a photocatalyst has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and scalable reagents, such as difluoroacetic acid, and employ catalytic systems to enhance yield and selectivity. The use of metal-based catalysts, such as palladium or copper, is common in these industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, N-oxides, and substituted pyridines, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-(Difluoromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of the compound to its target enzymes through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity, which is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
Compared to these similar compounds, 3-(Difluoromethyl)-2-methoxypyridine stands out due to its unique combination of the difluoromethyl and methoxy groups on the pyridine ring. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(6(8)9)3-2-4-10-7/h2-4,6H,1H3 |
Clé InChI |
XWMXUHJOZUAAKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


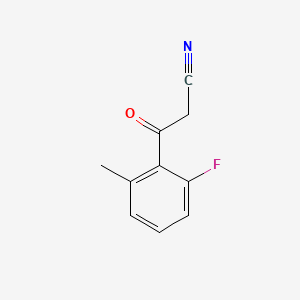
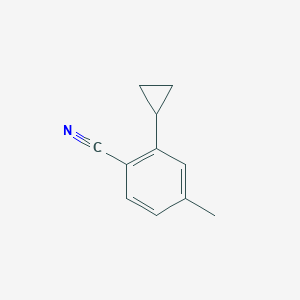
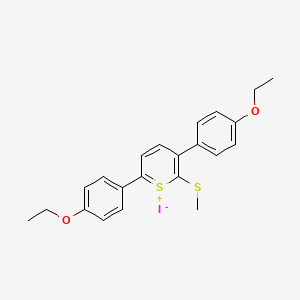
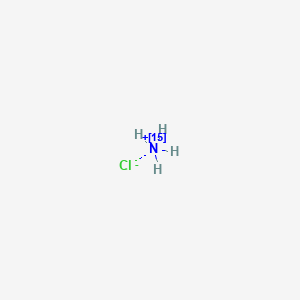
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
